1-(2,4-Dimethylphenyl)propan-2-amine
Overview
Description
1-(2,4-Dimethylphenyl)propan-2-amine is an organic compound belonging to the class of phenylpropanamines It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an amine group attached to the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)propan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 2,4-dimethylphenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate catalytic hydrogenation techniques to achieve the desired product with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,4-dimethylphenylacetone or 2,4-dimethylbenzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(2,4-Dimethylphenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)propan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to enhanced cognitive and physical performance. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of synaptic transmission and receptor activity.
Comparison with Similar Compounds
1-Phenylpropan-2-amine: Lacks the methyl groups on the phenyl ring, resulting in different pharmacological properties.
2,4-Dimethylphenethylamine: Similar structure but with an ethyl chain instead of a propane chain, leading to variations in activity and metabolism.
Amphetamine: A well-known stimulant with a similar core structure but different substitution patterns, resulting in distinct effects and uses.
Uniqueness: 1-(2,4-Dimethylphenyl)propan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the methyl groups at the 2 and 4 positions can affect the compound’s interaction with enzymes and receptors, leading to potential differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10H,7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKRQZWEAZTOTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302251 | |
Record name | α,2,4-Trimethylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32560-84-2 | |
Record name | α,2,4-Trimethylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32560-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,2,4-Trimethylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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